molecular formula C15H12BrNO4S B7478806 [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate

Cat. No. B7478806
M. Wt: 382.2 g/mol
InChI Key: IOXPQKWGTMPXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of thiophene, which is a heterocyclic organic compound containing a five-membered ring with sulfur as one of the atoms. The synthesis method of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate is not well understood. However, it has been reported that this compound has a high electron affinity and can act as an electron acceptor in organic semiconductors. This property makes it a suitable candidate for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate. However, it has been reported that this compound is non-toxic and has low cytotoxicity. This property makes it a suitable candidate for use in various biological applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate is its high purity and good yields obtained during synthesis. This property makes it a suitable candidate for use in lab experiments. However, the limitations of this compound include limited information on its mechanism of action and biochemical and physiological effects.

Future Directions

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate has potential applications in various research fields, and future directions for its use include:
1. Organic electronics: Further research can be conducted to explore the potential of this compound in the development of new organic semiconductors.
2. Biological applications: Research can be conducted to explore the potential of this compound in various biological applications such as drug delivery and imaging.
3. Material science: Further research can be conducted to explore the potential of this compound in the development of new materials with unique properties.
4. Environmental applications: Research can be conducted to explore the potential of this compound in the development of new environmental sensors.
Conclusion:
In conclusion, [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate is a synthetic compound with potential applications in various research fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in various research fields.

Synthesis Methods

The synthesis of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate involves the reaction of 2-bromo-5-thiophen-2-yl-acetic acid with benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to obtain the final product. This synthetic method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as organic light-emitting diodes and field-effect transistors.

properties

IUPAC Name

[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4S/c16-13-7-6-12(22-13)11(18)9-21-14(19)8-17-15(20)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPQKWGTMPXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate

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